2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol
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Overview
Description
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol is a complex organic compound characterized by its intricate molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol typically involves multiple steps, starting with the formation of the tetrahydroisoquinoline core. One common approach is the Biltz synthesis, which involves the reaction of a suitable amine with a diketone to form the isoquinoline ring system. The subsequent steps include methylation and introduction of the phenol group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using advanced chemical engineering techniques to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Production of reduced isoquinolines and related compounds.
Substitution: Introduction of various functional groups leading to a wide range of derivatives.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound's biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery for treating various diseases.
Industry: Its unique properties may be exploited in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. Further research is needed to elucidate the precise molecular mechanisms.
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride
Uniqueness: 2-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol stands out due to its specific structural features and potential applications. Its methoxy groups and phenol moiety contribute to its unique chemical properties and biological activity, distinguishing it from other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Further research and development may unlock even more applications for this intriguing compound.
Properties
IUPAC Name |
2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-12-4-5-13(15(20)9-12)18-14-10-17(23-3)16(22-2)8-11(14)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GELCPQIVVOBODV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2C3=CC(=C(C=C3CCN2)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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